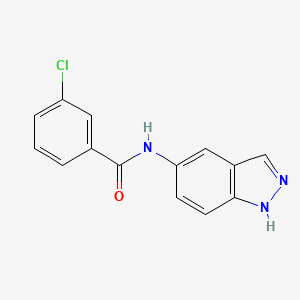

3-chloro-N-(1H-indazol-5-yl)benzamide

Description

Significance of Indazole and Benzamide (B126) Scaffolds in Modern Medicinal Chemistry

The indazole ring, a bicyclic aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry. nih.govresearchgate.net Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for binding to biological targets. researchgate.net The indazole nucleus is a key component in a number of approved drugs and clinical candidates, demonstrating its broad therapeutic relevance. researchgate.netresearchgate.net Its derivatives have been extensively investigated for a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov

Similarly, the benzamide scaffold is a ubiquitous feature in a multitude of biologically active compounds. nih.gov Its amide linkage provides a critical hydrogen bond donor and acceptor, facilitating interactions with the backbones of proteins and enzymes. nih.gov The phenyl ring of the benzamide can be readily substituted to modulate the compound's physicochemical properties and to explore structure-activity relationships (SAR), making it a versatile component in drug discovery. nih.govnih.gov

The combination of these two scaffolds into a single molecular entity, the indazole-benzamide framework, creates a powerful platform for the development of novel therapeutic agents. This hybrid structure leverages the desirable properties of both the indazole and benzamide moieties, offering a unique three-dimensional arrangement of functional groups that can be tailored to achieve high affinity and selectivity for specific biological targets.

Overview of Established and Emerging Therapeutic Applications for Indazole-Benzamide Compounds

The therapeutic potential of indazole-benzamide derivatives is most prominently illustrated by their activity as kinase inhibitors. nih.govnih.gov Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. lookchem.com Indazole-benzamide compounds have been designed and synthesized to target a variety of kinases implicated in oncogenesis and inflammatory processes.

A notable area of application is in the treatment of chronic myeloid leukemia (CML), where derivatives have been developed as potent inhibitors of the Bcr-Abl kinase, including mutations that confer resistance to existing therapies. nih.govnih.gov For instance, the design of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives, which can be considered bioisosteres of the indazole-benzamide core, has led to compounds with significant inhibitory activity against the T315I mutant of Bcr-Abl. nih.gov

Furthermore, indazole-benzamide analogs have shown promise in targeting other kinases such as RET kinase, which is implicated in certain types of thyroid cancer. lookchem.com The development of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides as RET kinase inhibitors highlights the adaptability of the benzamide portion of the scaffold in achieving potent and selective inhibition. lookchem.com Beyond cancer, the anti-inflammatory properties of indazole derivatives suggest that indazole-benzamide compounds could be valuable in treating inflammatory conditions. researchgate.netmdpi.com The inhibition of kinases involved in inflammatory signaling pathways is a key mechanism through which these compounds may exert their effects. nih.gov

Current Research Landscape and Key Scientific Questions Pertaining to 3-chloro-N-(1H-indazol-5-yl)benzamide and its Analogs

Direct research specifically on this compound is limited in the public domain. However, the current research landscape for its close analogs provides a clear indication of the scientific questions and potential applications for this compound. The primary focus of investigation for this chemical class is centered on its potential as a kinase inhibitor for the treatment of cancer. nih.gov

A key area of inquiry revolves around the identification of the specific kinase targets of this compound and its analogs. For example, research on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, which share the core indazole-amide structure, has led to the discovery of potent inhibitors of the mitotic kinase TTK. nih.gov This raises the question of whether this compound itself exhibits activity against TTK or other cell cycle kinases.

Furthermore, the development of resistance to existing kinase inhibitors is a major clinical challenge. A significant research question is whether this compound or its optimized analogs can overcome known resistance mechanisms. nih.govnih.gov This involves screening the compound against a panel of wild-type and mutant kinases to assess its inhibitory spectrum.

The synthesis and biological evaluation of novel analogs of this compound are also central to the current research landscape. nih.govnih.gov By systematically modifying the indazole and benzamide portions of the molecule, researchers aim to improve potency, selectivity, and pharmacokinetic properties. The exploration of different substitution patterns on both ring systems is a key strategy in the lead optimization process. For instance, the synthesis of N-arylindazole-3-carboxamide derivatives has yielded compounds with potent antiviral activity against SARS-CoV-2, suggesting that the therapeutic potential of the indazole-amide scaffold may extend beyond kinase inhibition. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(1H-indazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKJXLSIVWGWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro N 1h Indazol 5 Yl Benzamide and Its Chemical Analogs

General Synthetic Strategies for the Indazole Core System

The 1H-indazole scaffold is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. These strategies often involve the cyclization of appropriately substituted benzene (B151609) derivatives.

The construction of the 1H-indazole ring can be achieved through various cyclization strategies, starting from readily available precursors. A common approach involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. For instance, o-toluidine can be treated with sodium nitrite (B80452) in acetic acid at room temperature to yield 1H-indazole. nih.gov Another widely used method is the reductive cyclization of 2-nitrobenzyl derivatives.

A variety of other precursors can also be employed. For example, 2-haloacetophenones can undergo a copper-catalyzed amination with methyl hydrazine (B178648), followed by intramolecular dehydration and cyclization to form 1H-indazoles. nih.gov Similarly, 2-fluorobenzaldehydes or ketones can react with hydrazine to form the indazole ring. nih.govsemanticscholar.org The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol is another effective method for producing 3-aminoindazole. nih.gov

More contemporary methods include the [3+2] cycloaddition of arynes with diazo compounds. This approach allows for the synthesis of a wide range of substituted indazoles under mild conditions. researchgate.net For example, N-tosylhydrazones can react with arynes to afford 3-substituted indazoles. nih.gov

A summary of selected methods for the formation of the 1H-indazole ring is presented in the table below.

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| o-Toluidine | NaNO₂, Acetic Acid, Room Temperature | 1H-Indazole | nih.gov |

| 2-Haloacetophenones | Methyl hydrazine, K₂CO₃, Cu₂O catalyst | 1H-Indazole | nih.gov |

| 2-Fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-Aminoindazole | nih.gov |

| Aryne and N-Tosylhydrazone | CsF, TEBAC, THF, 70 °C | 3-Substituted Indazole | nih.gov |

| 2-Aminophenones and Hydroxylamine | Metal-free, mild conditions | Indazoles | researchgate.net |

The functionalization of the indazole ring with various substituents, including halogens, is crucial for modulating the biological activity of the resulting compounds. Halogenation, in particular, serves as a key step for further modifications through cross-coupling reactions.

The introduction of halogens can be achieved through electrophilic halogenation reactions. For instance, the C3-position of the indazole ring can be iodinated using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. nih.gov Bromination at the C3-position can also be accomplished using bromine. nih.gov While chlorination at the C3-position is less common, it can be achieved under specific conditions. nih.gov

The table below summarizes some halogenation methods for the indazole ring.

| Substrate | Reagents and Conditions | Product | Reference |

| 6-Bromoindazole | I₂, KOH, DMF | 6-Bromo-3-iodoindazole | nih.gov |

| 5-Methoxyindazole | I₂, KOH, Dioxane | 5-Methoxy-3-iodoindazole | nih.gov |

| Indazole | Br₂ | 3-Bromoindazole | nih.gov |

Approaches for Constructing the Benzamide (B126) Linkage and Substitution

The formation of the amide bond between the indazole core and the substituted benzoyl moiety is a critical step in the synthesis of the target compound.

The most direct method for forming the benzamide linkage is the acylation of 5-aminoindazole (B92378) with a suitable benzoyl derivative. A common and efficient approach involves the reaction of 5-aminoindazole with 3-chlorobenzoyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).

Alternatively, the amide bond can be formed by coupling 5-aminoindazole with 3-chlorobenzoic acid using a coupling agent. A variety of coupling reagents are available, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nih.gov These reactions are often performed in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt).

A relevant example is the synthesis of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, where the amine of 3-chloro-5-aminoindazole is reacted with 4-methoxybenzenesulfonyl chloride in pyridine. rsc.org This demonstrates the feasibility of acylating an aminoindazole derivative under basic conditions.

The table below outlines common conditions for amide coupling reactions.

| Amine Component | Acylating Agent/Carboxylic Acid | Coupling Reagents/Base | Solvent | Product Scaffold | Reference |

| 5-Aminoindazole | 3-Chlorobenzoyl chloride | Pyridine or Triethylamine | DCM or THF | N-(1H-indazol-5-yl)benzamide | rsc.org |

| 5-Aminoindazole | 3-Chlorobenzoic acid | HATU, DIPEA | DMF | N-(1H-indazol-5-yl)benzamide | nih.gov |

| 3-Chloro-5-aminoindazole | 4-Methoxybenzenesulfonyl chloride | Pyridine | Pyridine | N-(3-chloro-1H-indazol-5-yl)sulfonamide | rsc.org |

The introduction of a chlorine atom at the 3-position of the benzamide ring is a key structural feature of the target molecule. This can be achieved either by starting with a pre-chlorinated building block, such as 3-chlorobenzoic acid or 3-chlorobenzoyl chloride, or by chlorinating the benzamide ring at a later stage.

If starting with an unsubstituted benzamide, regioselective chlorination is required. The amide group is a deactivating, ortho-, para-director for electrophilic aromatic substitution. However, under forcing conditions or with specific catalysts, meta-chlorination can be achieved. The use of N-chloroamides in the presence of an acid catalyst can lead to the chlorination of aromatic rings. tcichemicals.com For instance, N-chlorodialkylamines in trifluoroacetic acid have been used to chlorinate toluene (B28343) with some regioselectivity. tcichemicals.com

More advanced chlorinating agents, such as 2-chloro-1,3-bis(methoxycarbonyl)guanidine or N-acetoxy-N-chloro-4-nitrobenzamide, have been developed for the regioselective chlorination of complex heteroaromatic compounds under mild conditions. mdpi.com These reagents often exhibit high regioselectivity for the most electron-rich carbon, which may not be the desired 3-position in a benzamide ring. Therefore, the most straightforward and common approach is to use a starting material that already contains the chlorine atom at the desired position.

Multi-step Synthetic Sequences for 3-chloro-N-(1H-indazol-5-yl)benzamide

A plausible multi-step synthesis for this compound would logically commence with the synthesis of the 5-aminoindazole core, followed by amide bond formation.

A common route to 5-aminoindazole begins with the nitration of indazole to form 5-nitroindazole (B105863). This is a standard electrophilic aromatic substitution reaction. The subsequent reduction of the nitro group to an amine is a well-established transformation. Reagents such as tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder with ammonium (B1175870) chloride in aqueous ethanol are effective for this purpose. rsc.org For example, 3-chloro-5-nitroindazole can be reduced to 3-chloro-5-aminoindazole using SnCl₂ in ethanol at 333 K. rsc.org Similarly, 1-allyl-3-chloro-5-nitroindazole can be reduced under the same conditions. nih.gov

Once 5-aminoindazole is obtained, it can be coupled with 3-chlorobenzoyl chloride as described in section 2.2.1. The reaction is typically performed in a suitable solvent like pyridine or a mixture of an inert solvent and a base.

An illustrative synthetic sequence is outlined below:

Step 1: Nitration of Indazole Indazole is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 5-nitroindazole.

Step 2: Reduction of 5-Nitroindazole The 5-nitroindazole is then reduced to 5-aminoindazole.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 5-Nitroindazole | SnCl₂, Ethanol, 333 K, 6 h | 5-Aminoindazole | - | rsc.org |

| 5-Nitroindazole | Fe, NH₄Cl, Ethanol/Water, 80 °C | 5-Aminoindazole | - |

Step 3: Amide Coupling Finally, 5-aminoindazole is reacted with 3-chlorobenzoyl chloride in the presence of a base like pyridine to afford the target compound, this compound.

This modular approach, separating the synthesis of the two main fragments before their final assembly, allows for flexibility in the introduction of various substituents on both the indazole and benzamide rings, facilitating the generation of a library of analogs for structure-activity relationship studies.

Chemical Modifications and Derivatization for Library Generation

The chemical architecture of this compound offers multiple avenues for modification to generate a diverse library of analogs. The principal points for derivatization include the indazole nitrogen (N1), the benzamide aromatic ring, and to a lesser extent, the carbon atoms of the indazole bicycle. These modifications are crucial for exploring the chemical space around the parent molecule.

The N1-position of the indazole ring is a common and highly effective site for introducing chemical diversity in this class of compounds. The presence of a proton at this position in the parent compound, this compound, allows for a variety of substitution reactions, most notably alkylation and arylation.

The regioselective N-alkylation of indazoles is a well-established synthetic route, with the N1-substituted product often being the thermodynamically more stable isomer compared to the N2-substituted counterpart. rsc.orgrsc.orgresearchgate.net A general and effective method for achieving N1-selectivity involves the deprotonation of the indazole NH with a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the introduction of an alkyl or benzyl (B1604629) halide. researchgate.net This strategy has been successfully applied to the synthesis of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides, where 5-bromo-1H-indazole was reacted with various alkyl and benzyl halides in the presence of potassium carbonate in DMF to yield the corresponding N1-substituted indazoles. rsc.orgresearchgate.net A similar approach can be envisaged starting from a suitable 3-chloro-1H-indazol-5-amine precursor.

The introduction of different substituents at the N1-position can significantly impact the molecule's properties. For instance, incorporating small alkyl groups (e.g., methyl), larger or functionalized alkyl chains, or benzyl groups can alter lipophilicity, metabolic stability, and steric interactions with biological targets. In a study on indazole-5-carboxamides as monoamine oxidase B (MAO-B) inhibitors, the N1-methylated analog, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, was found to be a highly potent inhibitor. acs.org This highlights the importance of exploring even seemingly simple modifications like methylation at the N1 position.

A representative library of N1-substituted analogs of this compound could be generated by reacting the core amine precursor with a variety of electrophiles as outlined in the table below.

| N1-Substituent (R) | Reagent Example | Reaction Conditions Example |

| Methyl | Methyl iodide | K₂CO₃, DMF, 80 °C |

| Ethyl | Ethyl bromide | NaH, DMF, rt |

| Propyl | 1-Iodopropane | K₂CO₃, DMF, 80 °C |

| Isopropyl | 2-Bromopropane | NaH, DMF, rt |

| Benzyl | Benzyl bromide | K₂CO₃, KI, DMF, 80 °C |

| 4-Fluorobenzyl | 4-Fluorobenzyl chloride | K₂CO₃, KI, DMF, 80 °C |

This table presents hypothetical examples based on established synthetic methodologies for N1-alkylation of indazoles.

Benzamide Ring Modification:

The benzamide portion of the molecule is another critical area for systematic variation to build a compound library. The nature and position of substituents on this phenyl ring can profoundly influence electronic properties, solubility, and binding interactions. A common synthetic strategy to achieve this diversity is the amide coupling reaction between a constant indazole amine core (e.g., 3-chloro-1H-indazol-5-amine or its N1-substituted derivatives) and a library of variously substituted benzoic acids or their activated forms (e.g., benzoyl chlorides).

For example, a study focused on indazole- and indole-5-carboxamides as MAO-B inhibitors systematically explored the effect of substituents on the N-phenyl ring. acs.org The synthesis involved the coupling of 1-methyl-1H-indazole-5-carboxylic acid with a wide range of substituted anilines. The results showed that di-substitution on the phenyl ring, particularly with halogens like chlorine or fluorine (e.g., 3,4-dichloro or 3,4-difluoro), led to a significant increase in inhibitory potency. acs.org This demonstrates that a systematic variation of the substitution pattern on the benzamide phenyl ring is a powerful tool for optimizing biological activity.

The following table illustrates a potential matrix for generating a library by varying substituents on the benzamide ring of this compound.

| Benzamide Substituent (X) | Position(s) | Starting Material Example |

| Fluoro | 4- | 4-Fluorobenzoyl chloride |

| Chloro | 4- | 4-Chlorobenzoyl chloride |

| Methoxy | 4- | 4-Methoxybenzoyl chloride |

| Trifluoromethyl | 4- | 4-(Trifluoromethyl)benzoyl chloride |

| Di-fluoro | 3,4- | 3,4-Difluorobenzoyl chloride |

| Di-chloro | 3,4- | 3,4-Dichlorobenzoyl chloride |

This table illustrates a hypothetical library generation strategy based on the acylation of 3-chloro-1H-indazol-5-amine with various benzoyl chlorides.

Indazole C-position Modification:

While modifications at the N1 and benzamide positions are more common, altering substituents on the carbon atoms of the indazole ring (C3, C4, C6, C7) represents another layer of diversification. The parent compound already contains a chloro group at the C3-position. The synthesis of analogs with different substituents at this position would require starting from appropriately substituted precursors, such as a different 3-substituted-5-nitro-1H-indazole.

Late-stage functionalization techniques are also emerging as powerful tools for modifying heterocyclic cores. nih.govchemrxiv.org For instance, methods for the direct C-H amidation of 2H-indazoles at the C3-position under photoredox conditions have been reported, which could potentially be adapted for related scaffolds to build focused libraries. acs.org Skeletal editing, which involves the rearrangement of the core ring structure, offers a more advanced strategy to access novel heterocyclic systems, such as transforming indoles into indazoles. nih.govchemrxiv.org While not a direct substitution, this approach allows for the generation of structurally diverse analogs that can be crucial for expanding SAR studies.

Molecular Design Principles and Structure Activity Relationship Sar Studies of 3 Chloro N 1h Indazol 5 Yl Benzamide Analogs

Rational Drug Design Strategies Applied to Indazole-Benzamide Scaffolds

The development of potent and selective inhibitors based on the indazole-benzamide framework is a testament to the power of rational drug design. This approach systematically builds upon structural information of the target and the ligand to create more effective molecules.

Structure-Based Design Approaches Leveraging Target Information

A primary strategy in the design of indazole-benzamide analogs is structure-based drug design, which relies on knowledge of the three-dimensional structure of the biological target, often a protein kinase. nih.govnih.gov These inhibitors are frequently designed as "Type II" kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.govtandfonline.com This conformation is characterized by the movement of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, creating a hydrophobic pocket that is not present in the active "DFG-in" state.

Molecular docking studies and X-ray crystallography provide critical insights into how these molecules fit into the ATP-binding site of the kinase. nih.govmdpi.com For instance, the indazole moiety is often designed to act as a "hinge binder," forming crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP. nih.govtandfonline.com The benzamide (B126) portion then extends into the hydrophobic pocket created by the DFG-out conformation. nih.gov This structure-based approach allows for the targeted design of inhibitors that can overcome resistance mechanisms, such as mutations in the "gatekeeper" residue of the kinase, by exploiting different binding modes that avoid contact with the mutated amino acid. nih.gov

Scaffold Modification and Optimization Principles

Once an initial "hit" or "lead" compound is identified, scaffold modification and optimization are employed to enhance its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net This process involves several key principles:

Scaffold Hopping: In some cases, the core scaffold itself may be altered to improve properties while maintaining the key binding interactions. For example, a benzimidazole (B57391) scaffold was introduced as a bioisostere for a quinazoline (B50416) core in one study, which led to retained or enhanced potency against the target kinase, FLT3. nih.govtandfonline.comnih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific pockets of the target protein. These fragments are then grown or linked together to create a more potent lead compound. nih.gov

Systematic Substitution: Researchers systematically introduce various chemical groups at different positions on the scaffold to probe for beneficial interactions. This iterative process helps to build a detailed structure-activity relationship (SAR), guiding further optimization. acs.org For example, diversifying the substituent (R group) on the benzamide ring can lead to a better fit within the hydrophobic pocket of the target kinase. tandfonline.com The goal is to optimize kinome and isoform selectivity by targeting unique residues within the specific kinase. nih.gov

Detailed Analysis of Substituent Effects on Biological Activity

The specific atoms and chemical groups attached to the core indazole-benzamide structure play a profound role in its biological activity. SAR studies systematically investigate these effects to fine-tune the molecule for optimal performance.

Influence of the 3-chloro Substituent on the Benzamide Ring

The presence of a chlorine atom at the 3-position of the benzamide ring is not arbitrary and often has a significant impact on the compound's inhibitory activity. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways:

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electronic distribution of the benzamide ring, potentially affecting binding affinity.

Hydrophobic Interactions: Chlorine can participate in favorable hydrophobic interactions within the target's binding pocket. mdpi.com In the development of benzazepine-based dopamine (B1211576) D1 receptor ligands, a chloro group at a specific position was found to enhance affinity. mdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the protein, which can contribute to binding affinity.

Conformational Control: The substituent can influence the preferred conformation of the molecule. For the related compound 3-chloro-N-(3-chlorophenyl)benzamide, the chloro group affects the orientation of the amide N-H and C=O bonds. nih.gov

In a series of 3-substituted benzamide derivatives developed as Bcr-Abl kinase inhibitors, several 3-halogenated compounds were identified as highly potent inhibitors. nih.gov The strategic placement of a chlorine atom is a well-established tactic in medicinal chemistry, sometimes referred to as a "magic chloro," due to its profound and versatile effects on biological activity. chemrxiv.org

Criticality of Indazole Ring Substitutions (e.g., C3, C5, C6)

Substitutions on the indazole ring itself are critical for modulating activity and directing the molecule to its intended target. nih.gov

C3-Position: The C3 position of the indazole ring is a common site for modification. Attaching different aryl groups or other moieties at C3 can be crucial for inhibitory activity. nih.govchim.it For instance, in a series of inhibitors for tropomyosin receptor kinases (Trks), SAR studies on 3-vinylindazoles were conducted. chim.it

C5-Position: The C5 position is where the amide linkage to the benzamide ring occurs in the parent compound, making it a pivotal connection point. In other analog series, such as histone deacetylase inhibitors, modifications at the C5 position of the indazole ring have been explored. rsc.org

C6-Position: The C6 position is another key site for substitution. In the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), aryl groups at the C6 position of the indazole core were found to be crucial for activity. nih.govnih.gov The data in the table below, derived from a study on FGFR1 inhibitors, illustrates how different substituents at the C6 position of the indazole ring affect inhibitory activity. tandfonline.com

| Compound | C6-Substituent | FGFR1 IC50 (µM) |

|---|---|---|

| 9j | 3,5-bis(trifluoromethyl)phenyl | 0.015 |

| 9k | 3,5-dichlorophenyl | 0.018 |

| 9n | 3,4-dichlorophenyl | 0.026 |

| 9x | 3-fluoro-5-methoxyphenyl | 0.012 |

Data sourced from a study on indazole-based FGFR1 inhibitors, demonstrating the impact of C6 substitution patterns on potency. tandfonline.com

Impact of N1-Substitutions on Indazole Moiety

Alkylation or arylation at the N1 position of the indazole ring is a frequently used strategy to modulate the properties of indazole-based inhibitors. nih.govrsc.org This modification can have several important consequences:

Blocking Tautomerization: Unsubstituted indazoles can exist in different tautomeric forms (1H and 2H). N1-substitution locks the molecule into the 1H-indazole form, which can be critical for maintaining the optimal geometry for binding to the target protein. researchgate.net

Improving Properties: Introducing substituents at the N1 position can be used to improve physicochemical properties such as solubility and cell permeability.

Exploring New Interactions: The N1-substituent can extend into new regions of the binding pocket, potentially forming additional favorable interactions and increasing potency or selectivity.

Elucidation of Structure-Activity Relationships Governing Potency, Selectivity, and Biological Mechanisms

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for transforming a preliminary active compound into a potential drug candidate with optimized properties. For analogs of 3-chloro-N-(1H-indazol-5-yl)benzamide, SAR studies focus on systematically altering the molecule's chemical structure to understand how these changes influence biological potency, selectivity against different targets, and the underlying mechanisms of action.

Research into various benzamide analogs reveals that modifications to the phenyl and heterocyclic ring systems can dramatically impact biological activity. For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, substitutions on the phenyl ring were critical for potency; analogs with 3-fluoro or 2-chloro substituents showed significant activity, whereas a 3,4,5-trimethoxy pattern was detrimental. semanticscholar.org Similarly, for N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs, which are potent Kv1.3 ion channel blockers, systematic substitution led to the identification of compounds with potency comparable to known inhibitors. nih.gov These examples underscore the principle that specific substitutions on the aromatic rings of benzamide-based scaffolds are a key factor in modulating their interaction with biological targets. The core challenge lies in identifying the optimal combination of substituents and core structures to achieve the desired therapeutic profile, including high affinity for the target and selectivity over related proteins. nih.gov

The data gathered from these analog studies allow for the construction of pharmacophore models, which map the key electronic and steric features required for biological activity. For benzamide derivatives, this often involves a specific arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

Role of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity of this compound and its analogs is critically dependent on their ability to form specific, non-covalent interactions with their target proteins. These interactions, which include hydrogen bonding and π-π stacking, dictate the stability and specificity of the ligand-receptor complex.

Hydrogen Bonding: The amide linker (-CONH-) is a classic hydrogen-bonding motif. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. In the crystal structures of numerous benzamide analogs, this motif is observed to form intermolecular N-H···O hydrogen bonds, which link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.netnih.gov For example, in the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, molecules are connected by both N-H···O and C-H···O hydrogen bonds. nih.gov Similarly, N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide features N-H···O hydrogen bonds that create a two-dimensional network. nih.gov In some analogs, such as N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, both N-H···N and N-H···O interactions are observed, further highlighting the versatility of the indazole scaffold in forming these crucial contacts. nih.gov

Interactive Table: Hydrogen Bonding in Benzamide Analogs

| Compound | Hydrogen Bond Type(s) Observed | Resulting Supramolecular Structure |

|---|---|---|

| 3-Chloro-N-(3-chlorophenyl)benzamide nih.gov | N-H···O | Infinite molecular chains |

| 3-Chloro-N-(3-methylphenyl)benzamide researchgate.net | N-H···O | Infinite chains |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov | N1-H···O2, N2-H···O1 | Two-dimensional network |

| N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide nih.gov | N-H···N, N-H···O | Set of four molecules linked in pairs |

π-π Stacking: The π-stacking interaction is a non-covalent attraction between aromatic rings. nih.gov Given that this compound contains two aromatic systems—the 3-chloro-benzamide ring and the indazole ring—the potential for π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket is significant. This type of interaction is crucial for stabilizing the conformation of the ligand within the binding site and contributes substantially to binding affinity. nih.gov The relative orientation of the two rings, dictated by the molecule's conformation, will determine the geometry and strength of any potential π-π stacking interactions.

Conformational Preferences and Their Link to Biological Activity

The three-dimensional shape, or conformation, of a molecule is a decisive factor in its biological activity. For flexible molecules like this compound and its analogs, the preferred conformation determines how well the molecule fits into its biological target's binding site. The key conformational feature in this class of compounds is the dihedral angle between the indazole and benzoyl ring systems.

Crystallographic studies of related compounds reveal a wide range of accessible conformations. For instance, two independent molecules in the asymmetric unit of N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide show markedly different conformations, with dihedral angles between the indazole and benzene (B151609) rings of 51.5° and 77.7°. nih.gov In contrast, the two aromatic rings in 3-chloro-N-(3-chlorophenyl)benzamide are nearly coplanar, with dihedral angles of just 9.1° and 7.3°. nih.gov Yet another analog, 3-Chloro-N-(3-methylphenyl)benzamide, adopts a conformation where the rings are twisted by 77.4°. researchgate.net This conformational diversity highlights the molecule's flexibility, which can allow it to adapt to the specific shape of a binding pocket.

The specific conformation adopted is directly linked to biological activity because only a certain spatial arrangement of functional groups will allow for optimal interactions with the target protein. The dihedral angle influences the relative positioning of the substituents on both rings, which in turn affects their ability to engage in hydrogen bonding, hydrophobic, or electrostatic interactions.

Furthermore, the conformation of the amide linker itself is important. The N-H and C=O bonds are typically found in an anti conformation to each other. nih.govresearchgate.net The orientation of these bonds relative to substituents on the aromatic rings can also influence activity. In one study, the meta-Cl atom in the benzoyl ring was positioned syn to the C=O bond, while the meta-methyl group in the aniline (B41778) ring was anti to the N-H bond. researchgate.net These subtle conformational preferences can fine-tune the molecule's interaction profile, impacting both potency and selectivity.

Interactive Table: Conformational Data of Benzamide Analogs

| Compound | Dihedral Angle Between Aromatic Rings | Key Conformational Notes |

|---|---|---|

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov | 30.75° | Fused indazole rings are slightly folded (3.2°). |

| N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide nih.gov | 51.5° and 77.7° (two conformations) | Two distinct conformations found in the crystal structure. |

| 3-Chloro-N-(3-chlorophenyl)benzamide nih.gov | 9.1° and 7.3° (two molecules) | Rings are nearly coplanar; N-H and C=O bonds are anti. |

| 3-Chloro-N-(3-methylphenyl)benzamide researchgate.net | 77.4° | Rings are significantly twisted. |

Preclinical Efficacy Studies of 3 Chloro N 1h Indazol 5 Yl Benzamide Analogs in Established Disease Models

In Vitro Cellular Efficacy Assessments

In vitro assays serve as the initial testing ground for evaluating the biological activity of novel compounds at the cellular level. These studies are designed to confirm target engagement and assess the compound's ability to modulate disease-relevant phenotypes in a controlled environment.

A defining characteristic of ADPKD is the excessive proliferation of renal tubular epithelial cells, which contributes significantly to cyst formation and enlargement. nih.gov Therefore, a primary goal for therapeutic intervention is the inhibition of this aberrant cellular growth. The efficacy of indazole benzamide (B126) analogs has been evaluated using various disease-relevant cell lines.

Initial screening for compounds targeting ADPKD often involves assessing their effect on the viability and proliferation of specific cell lines. mdpi.com These include murine embryonic kidney collecting duct cells, both wild-type (MEK-wt) and Pkd1-deficient (MEK-null), as well as murine adult proximal tubule cells, heterozygous for Pkd1 (PH2) or Pkd1-null (PN24). mdpi.com This approach allows for the identification of molecules that preferentially affect the cells with the disease-causing mutation. mdpi.com

Beyond inhibiting proliferation, functional assays are crucial for demonstrating that a compound can effectively counteract the specific pathological processes of a disease. For ADPKD, a key functional endpoint is the ability to inhibit the formation and growth of cysts in three-dimensional (3D) cell culture models.

A representative analog, compound B2, which is a derivative of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide, has demonstrated significant potency in these assays. researchgate.netnih.gov Research indicates that Cyclin-Dependent Kinase 7 (CDK7) is a promising therapeutic target for ADPKD. researchgate.netnih.govfigshare.com Compound B2 was found to be a potent inhibitor of CDK7, with an IC50 value of 4 nM, and it displayed high selectivity over other cyclin-dependent kinases. researchgate.netnih.govfigshare.com This potent target engagement translated directly to functional efficacy, as compound B2 showed a high capacity to inhibit cyst growth in the Madin-Darby canine kidney (MDCK) cell model, a standard in vitro system for studying cystogenesis. nih.govfigshare.com

Table 1: In Vitro Activity of Compound B2

| Compound | Target | IC50 | Cell Model | Key Finding | Source |

|---|---|---|---|---|---|

| Compound B2 | CDK7 | 4 nM | MDCK Cells | Potent inhibition of cyst growth | researchgate.net, nih.gov, figshare.com |

Ex Vivo Organotypic Model Evaluations

Ex vivo models, which involve the culture of whole organs or tissues, provide an intermediate level of complexity between in vitro cell cultures and in vivo animal models. They allow for the study of therapeutic effects within the context of the tissue's native architecture.

To further validate the therapeutic potential observed in cellular assays, analogs are tested in ex vivo organotypic models, such as embryonic kidney organ cultures. nih.govfigshare.com These models are valuable because they can be stimulated to produce cysts that closely resemble those seen in the early stages of ADPKD. mdpi.comnih.gov Studies have shown that treatment with agents that elevate cyclic AMP (cAMP), such as 8-Br-cAMP, can induce tubule dilation and cyst formation in these cultures. nih.gov

The potent analog, compound B2, was evaluated in a murine embryonic kidney cyst model. nih.govfigshare.com The results demonstrated that the compound was highly efficacious in suppressing the development of renal cysts in this ex vivo setting. researchgate.netnih.govfigshare.com This finding provides strong evidence that the compound's activity observed in isolated cell lines translates to a more complex, tissue-level environment.

In Vivo Efficacy in Animal Models of Disease

For ADPKD research, inducible, kidney-specific knockout mouse models are considered the gold standard for evaluating the efficacy of new therapeutic agents. innoserlaboratories.com A common and well-validated model is the Pkd1 conditional knockout (cKO) mouse, where the Pkd1 gene is specifically inactivated in the kidneys at a chosen time point. innoserlaboratories.cominnoserlaboratories.com Inactivation before postnatal day 14 results in a severe, rapidly progressing disease, while later inactivation leads to a milder, more slowly progressive phenotype, allowing researchers to model different stages of the disease. nih.gov Key endpoints used to measure disease progression and therapeutic efficacy in these models include the kidney weight to body weight ratio (KW/BW), the cystic index (a measure of total cyst area relative to kidney area), and levels of blood urea (B33335) nitrogen (BUN) as an indicator of kidney function. innoserlaboratories.cominnoserlaboratories.com

The N-(1H-indazol-yl)benzamide analog, compound B2, was tested for its effectiveness in an in vivo ADPKD mouse model. nih.govfigshare.com The study found that the compound was highly efficacious in suppressing renal cyst development in these animals. researchgate.netnih.gov This demonstrates that the promising results from in vitro and ex vivo studies extend to a whole-organism model, indicating that the compound is a promising lead for further development as a potential therapeutic agent for ADPKD. nih.govfigshare.com

Table 2: Summary of Preclinical Efficacy Findings for Compound B2

| Model Type | Specific Model | Key Efficacy Outcome | Source |

|---|---|---|---|

| In Vitro | MDCK Cyst Model | High potency to inhibit cyst growth | researchgate.net, nih.gov, figshare.com |

| Ex Vivo | Embryonic Kidney Cyst Model | Highly efficacious in suppressing renal cyst development | researchgate.net, nih.gov, figshare.com |

| In Vivo | ADPKD Mouse Model | Highly efficacious in suppressing renal cyst development | researchgate.net, nih.gov, figshare.com |

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | 3-chloro-N-(1H-indazol-5-yl)benzamide | | Compound B2 (a N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative) | | 8-Br-cAMP (8-Bromoadenosine 3',5'-cyclic monophosphate) | | THZ1 | | Everolimus | | Tolvaptan | | Mozavaptan | | Rapamycin | | Salsalate | | Quercetin | | GSK126 |

Efficacy in Xenograft Tumor Models and Other Preclinical Disease Models

The evaluation of novel chemical entities in preclinical cancer models is a critical step in drug discovery. Xenograft models, where human tumor cells are implanted into immunocompromised mice, represent a standard method for assessing in vivo efficacy. researchgate.net Analogs of this compound have demonstrated significant antitumor activity in such models.

A notable analog, the 3-aminoindazole derivative Entrectinib, has shown high efficacy in in vivo xenograft models. creative-biolabs.com This compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), and its antitumor activity has been confirmed in ALK-dependent cellular assays and subsequent animal models. creative-biolabs.com

Another related analog, referred to as compound 5 (AKE-72) , a diarylamide 3-aminoindazole, has been identified as a potent pan-BCR-ABL inhibitor. Its efficacy was profiled against the K-562 human immortalised myelogenous leukemia cell line, which is frequently used in xenograft studies. In these cellular assays, compound 5 (AKE-72) showed superior efficacy compared to a lead indazole compound. It induced total growth inhibition (TGI) of K-562 cells at a concentration of 154 nM, which was an 87-fold improvement over the lead compound. Furthermore, it triggered 50% cytotoxic lethal activity (LC50) at 5.25 µM, a benchmark the lead compound failed to achieve even at concentrations up to 100 µM. nih.govnih.gov

Similarly, an indazole analog, compound 12b , was evaluated in a melanoma tumor model. It displayed significant in vivo antitumor efficacy, with tumor growth inhibition rates of 78.70% and 84.32% at different dosages. This compound was also potent against the A2780S ovarian cancer cell line. nih.gov

These studies, utilizing established cell lines common in xenograft models, underscore the potential of the indazole benzamide scaffold in developing effective anticancer agents. creative-biolabs.comnih.govnih.gov

Evaluation in Specific Pharmacological Animal Assays (e.g., gallbladder emptying assay)

Information regarding the specific evaluation of this compound or its direct analogs in pharmacological animal assays, such as the gallbladder emptying assay, is not available in the reviewed scientific literature. While safety pharmacology studies, including cardiovascular and central nervous system assessments, are a standard part of preclinical development for indazole-based compounds, specific data for this chemical series in functional assays beyond primary efficacy models were not found. researchgate.netnih.gov

Selectivity Profiling against a Panel of Kinases and Receptors

The selectivity of a drug candidate is a crucial determinant of its therapeutic index. Analogs of this compound have been subjected to extensive profiling to determine their activity and selectivity against various protein kinases and receptors.

Kinase Selectivity:

The indazole scaffold is a common feature in many kinase inhibitors. Entrectinib, a 3-aminoindazole analog, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and pan-Tropomyosin Receptor Kinases (pan-TRKs). creative-biolabs.com

Another analog, compound 5 (AKE-72) , was profiled at a 50 nM concentration against a panel of 18 major oncogenic kinases. The results demonstrated its character as a multi-tyrosine kinase inhibitor. nih.govnih.gov It showed significant inhibition (83.9–99.3%) against a range of kinases including c-Kit, FGFR1, FLT3, and VEGFR2. Moderate inhibition (64.5–73%) was observed against c-Src and FMS, with no activity against other tested kinases. nih.govnih.gov This profile is detailed in the table below.

Interactive Table: Kinase Inhibition Profile of Compound 5 (AKE-72)

| Kinase Target | Inhibition at 50 nM (%) |

| c-Kit | 83.9 - 99.3 |

| FGFR1 | 83.9 - 99.3 |

| FLT3 | 83.9 - 99.3 |

| FYN | 83.9 - 99.3 |

| LCK | 83.9 - 99.3 |

| LYN | 83.9 - 99.3 |

| PDGFRβ | 83.9 - 99.3 |

| RET | 83.9 - 99.3 |

| VEGFR2 | 83.9 - 99.3 |

| YES | 83.9 - 99.3 |

| c-Src | 64.5 - 73.0 |

| FMS | 64.5 - 73.0 |

Data sourced from references nih.govnih.gov.

Research into other analogs, such as compound 140 , has highlighted the ability to tune the selectivity profile. By modifying chemical structures, the number of kinases inhibited by more than 50% was significantly reduced from 123 (for a parent compound) to 43, indicating a substantial improvement in selectivity. nih.gov For compound 140, the most strongly inhibited kinases (99-100% inhibition) included members of the PRKD, p38, JNK, STK, and CSNKIE families. nih.gov

Receptor Selectivity:

Beyond kinases, benzamide-containing compounds have been assessed for their effects on other receptor types. Studies on arylpiperazine derivatives featuring a terminal benzamide fragment showed a moderate affinity for dopamine (B1211576) D2 receptors, but a notable lack of affinity for 5-HT (serotonin) receptors. reprocell.com

In a separate study, N-(thiazol-2-yl)-benzamide analogs were identified as selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. One such analog, TTFB , was found to be a selective ZAC antagonist with no significant activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors, demonstrating a high degree of selectivity. nih.gov

Advanced Analytical Methodologies for Characterization and Quantitation of 3 Chloro N 1h Indazol 5 Yl Benzamide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental tools for the structural verification and purity analysis of synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of 3-chloro-N-(1H-indazol-5-yl)benzamide. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each of the aromatic protons on the indazole and benzamide (B126) rings, as well as signals for the two N-H protons of the amide and indazole moieties. The aromatic region (typically δ 7.0-8.5 ppm) would display a complex pattern of doublets, triplets, and multiplets corresponding to the protons on both ring systems. The chemical shifts and coupling constants would be influenced by the positions of the chloro and amide substituents. The N-H protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield (δ 165-175 ppm). japsonline.com The aromatic carbons would resonate in the typical range of δ 110-150 ppm. iosrjournals.orgmdpi.com The carbon atom attached to the chlorine (C-Cl) would have its chemical shift influenced by the electronegative halogen.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment of all proton and carbon signals. researchgate.net COSY spectra establish proton-proton coupling networks within the individual aromatic rings, while HSQC and HMBC correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively, allowing for the complete and unambiguous assembly of the molecular structure. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Amide N-H | Broad singlet | - |

| Indazole N-H | Broad singlet | - |

| Aromatic C-H | 7.0 - 8.5 (multiplets) | 110 - 140 |

| Aromatic C-N | - | 130 - 145 |

| Aromatic C-Cl | - | 130 - 135 |

| Aromatic Quaternary C | - | 120 - 150 |

Note: The table presents generalized expected chemical shift ranges. Actual values require experimental determination.

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum would provide clear evidence for the key structural components. japsonline.com

Key expected vibrational bands include:

N-H Stretching: A sharp to broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and the indazole ring. arkat-usa.org

C-H Aromatic Stretching: Multiple weak to medium bands typically appearing just above 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, prominent absorption band between 1640-1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide. arkat-usa.org

N-H Bending (Amide II): A medium to strong band around 1550 cm⁻¹, which arises from the coupling of N-H in-plane bending and C-N stretching vibrations. japsonline.com

C=C Aromatic Stretching: Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

C-Cl Stretching: A strong band typically found in the 600-800 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal. This technique reveals precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state, offering insights into conformation and intermolecular interactions.

While a crystal structure for the exact title compound is not publicly available, extensive structural studies have been performed on closely related analogs, such as N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. nih.govnih.gov These studies provide a clear blueprint for the type of data obtained from a single-crystal X-ray diffraction analysis.

The analysis of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide revealed a monoclinic crystal system. nih.gov In this analog, the indazole ring system and the benzene (B151609) ring are not coplanar, exhibiting a significant dihedral angle between their mean planes. nih.gov Similarly, the analysis of other analogs confirms the non-planar relationship between the indazole and the attached aryl group. nih.gov A crystallographic study of 3-chloro-N-(3-methylphenyl)benzamide showed that the two aromatic rings have a dihedral angle of 77.4 (1)°.

Crystallographic Data for Selected Analogs

| Compound | N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide nih.gov | N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide nih.gov |

|---|---|---|

| Formula | C₁₄H₁₂ClN₃O₃S | C₁₇H₁₆ClN₃O₂S |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbcn |

| a (Å) | 16.1229 (5) | 8.1736 (12) |

| b (Å) | 10.0562 (3) | 22.504 (4) |

| c (Å) | 9.7955 (2) | 19.279 (3) |

| **β (°) ** | 105.388 (1) | 90 |

| **Volume (ų) ** | 1531.26 (7) | 3546.2 (10) |

| Z | 4 | 8 |

The crystal packing of these molecules is primarily governed by a network of intermolecular hydrogen bonds. In the solid state of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov Other analogs show similar patterns, where N—H groups act as hydrogen bond donors to oxygen atoms of sulfonyl or carbonyl groups, or to nitrogen atoms of adjacent indazole rings, creating dimers, chains, or more complex 3D networks. nih.gov

Mass Spectrometry and Chromatographic Methodologies

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the compound's elemental composition with high accuracy, confirming its molecular formula. mdpi.com The mass spectrum would show a characteristic molecular ion peak [M]⁺, along with an [M+2]⁺ peak of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. arkat-usa.org

Chromatographic techniques are essential for the purification and purity assessment of the final compound.

Flash Chromatography: This is a common method for purifying the synthesized product from starting materials and by-products. The purification of related indazole sulfonamides has been successfully achieved using flash chromatography on a silica (B1680970) gel column with an ethyl acetate/hexane solvent system. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase HPLC method would be developed to separate the target compound from any potential impurities, allowing for its accurate quantitation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Identity and Purity

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the characterization of synthetic compounds like "this compound". This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity for confirming the compound's identity and assessing its purity. mdpi.com

In a typical workflow, the synthesized compound is dissolved in a suitable solvent and injected into an LC system. A reversed-phase column (e.g., C18) is commonly used to separate the target compound from impurities, starting materials, and byproducts. The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid, is optimized to achieve good chromatographic resolution.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for indazole derivatives, and it can be operated in either positive or negative ion mode to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) is then employed to determine the accurate mass of the molecular ion, which can be compared to the theoretical exact mass of "this compound" (C₁₄H₁₀ClN₃O). mdpi.com This accurate mass measurement provides strong evidence for the elemental composition and identity of the compound. The purity of the compound is typically assessed by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks at a specific wavelength (e.g., 254 nm) in the UV detector.

Table 1: Illustrative LC-MS Characterization Parameters for an Indazole Derivative

| Parameter | Example Value/Condition | Purpose |

| LC System | Agilent 1290 LCTOF system | Separation of the compound from impurities. mdpi.com |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Stationary phase for chromatographic separation. |

| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | Eluent system to move the sample through the column. |

| Gradient | 5% to 95% B over 10 minutes | To ensure elution and separation of compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase. |

| MS System | Bruker Maxis II QTOF spectrometer | Detection and mass analysis of the eluted compound. mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | To generate charged ions for MS analysis. mdpi.com |

| Mass Analysis | High-Resolution Mass Spectrometry (HRMS) | To determine the accurate mass and confirm elemental composition. mdpi.com |

Quantitative Analytical Methodologies for Preclinical In Vitro and In Vivo Studies

For preclinical studies, it is crucial to quantify the concentration of "this compound" in various biological samples, such as plasma, tissues, or cell lysates. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, specificity, and throughput. researchgate.net

A quantitative UPLC-MS/MS method would be developed and validated according to regulatory guidelines. This involves sample preparation, chromatographic separation, and detection. Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. An internal standard, a structurally similar molecule, is added at a known concentration to account for variability during sample processing and analysis.

The separation is performed on a UPLC system, which allows for faster analysis times and better resolution compared to conventional HPLC. researchgate.net The detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ of the compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from other molecules in the sample, ensuring accurate quantification. researchgate.net The method would be validated for linearity, accuracy, precision, selectivity, and stability.

Biophysical Assays for Binding and Functional Characterization

Biophysical and functional assays are essential to understand how "this compound" interacts with its biological target and to confirm its activity in a cellular context. Indazole-based compounds are frequently investigated as inhibitors of protein kinases. nih.govnih.gov

In Vitro Enzyme Inhibition Assays (e.g., IC₅₀, Kᵢ Determination)

To determine the inhibitory potency of "this compound" against a specific enzyme, in vitro inhibition assays are performed. The half-maximal inhibitory concentration (IC₅₀) is a common metric that represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

These assays typically involve incubating the target enzyme with its substrate and varying concentrations of the inhibitor. The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time. For protein kinases, this often involves measuring the transfer of a phosphate (B84403) group from ATP to a peptide or protein substrate. The LanthaScreen™ Eu Kinase Binding Assay is one such method used to test indazole derivatives against kinases like PLK4. nih.gov

The results are plotted as enzyme activity versus inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can also be determined through mechanistic studies to provide a more absolute measure of binding affinity. While specific data for "this compound" is not publicly available, Table 2 provides illustrative IC₅₀ values for other indazole derivatives against various protein kinases, demonstrating the type of data generated in such studies. nih.govnih.gov

Table 2: Illustrative In Vitro Enzyme Inhibition Data for Analogous Indazole Derivatives

| Compound Name/Reference | Target Enzyme | IC₅₀ Value (nM) |

| Compound K17 nih.gov | PLK4 | 0.3 |

| Compound K22 nih.gov | PLK4 | 0.1 |

| Compound 107 nih.gov | EGFR (L858R/T790M) | 70 |

| Compound 109 nih.gov | EGFR (T790M) | 5.3 |

| Compound 82a nih.gov | Pim-1 | 0.4 |

| Compound 82a nih.gov | Pim-2 | 1.1 |

| Compound 82a nih.gov | Pim-3 | 0.4 |

Cell-Based Functional Assays to Confirm Biological Activity

Following the determination of in vitro enzyme inhibition, cell-based assays are crucial to confirm that "this compound" can engage its target within a living cell and elicit a biological response. These assays measure the compound's effect on cellular processes such as proliferation, apoptosis, or specific signaling pathways.

For example, if the compound targets a kinase involved in cancer cell growth, its anti-proliferative activity can be assessed using assays like the MTT or CellTiter-Glo assay. nih.govresearchgate.net In these assays, cancer cell lines are treated with increasing concentrations of the compound, and cell viability is measured after a set period (e.g., 48 or 72 hours). The concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀) is then calculated.

To further confirm the mechanism of action, downstream effects of target inhibition can be measured. For instance, Western blotting can be used to assess the phosphorylation status of the target kinase's substrates or to measure changes in the expression of proteins involved in cell cycle or apoptosis, such as Bcl-2 or cleaved caspase-3. nih.govresearchgate.netrsc.org Flow cytometry can be used to analyze the effects on the cell cycle or to quantify apoptosis. researchgate.netrsc.org Table 3 shows examples of cellular IC₅₀ values for various indazole derivatives against different cancer cell lines, illustrating the data obtained from such functional assays. nih.govnih.govresearchgate.net

Table 3: Illustrative Cell-Based Assay Data for Analogous Indazole Derivatives

| Compound Name/Reference | Cell Line | Assay Type | IC₅₀ Value (µM) |

| Compound K22 nih.gov | MCF-7 (Breast Cancer) | Anti-proliferation | 1.3 |

| Compound 2f researchgate.net | 4T1 (Breast Cancer) | Anti-proliferation | 0.23 |

| Compound 2f researchgate.net | A549 (Lung Cancer) | Anti-proliferation | 1.15 |

| Compound 6o nih.gov | K562 (Leukemia) | Anti-proliferation (MTT) | 5.15 |

| Compound 6o nih.gov | HEK-293 (Normal) | Cytotoxicity (MTT) | 33.2 |

Future Directions and Research Perspectives for 3 Chloro N 1h Indazol 5 Yl Benzamide

Rational Design and Synthesis of Next-Generation Analogs with Improved Profiles

Future research will focus on the rational design and synthesis of new analogs of 3-chloro-N-(1H-indazol-5-yl)benzamide to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold. nih.gov

Key strategies for analog development include:

Modification of the Benzamide (B126) Ring: Introducing various substituents on the 3-chloro-benzamide ring can modulate binding affinity and selectivity. For instance, replacing the chlorine atom with other halogens or with electron-donating or electron-withdrawing groups could fine-tune electronic properties and interaction with target proteins.

Substitution on the Indazole Core: The indazole ring offers multiple positions for substitution. SAR studies on related indazole-3-carboxamides have shown that the specific regiochemistry of linkers is critical for activity. nih.gov Exploring substitutions at the N1 position of the indazole, as seen in related compounds, could significantly impact biological activity. researchgate.netnih.gov

Linker Modification: The amide linker is a crucial element. Altering its rigidity or vector may optimize the orientation of the two aromatic systems for improved target engagement.

A systematic approach, as outlined in the table below, can guide the synthesis of these next-generation compounds. Synthetic routes often involve the coupling of a substituted indazole amine with a corresponding benzoic acid derivative. researchgate.netnih.gov For example, the synthesis of related indazole amides has been achieved through coupling reactions using reagents like EDC and HOBt. nih.gov

Table 1: Strategies for Rational Analog Design

| Scaffold Position | Modification Strategy | Desired Outcome | Example Precursors |

|---|---|---|---|

| Benzamide Ring | Introduction of diverse substituents (e.g., -OCH3, -CF3, -NO2) | Improved potency and selectivity | Substituted benzoic acids |

| Indazole N1-position | Alkylation or arylation | Enhanced cell permeability and metabolic stability | 1-Allyl-3-chloro-5-nitroindazole researchgate.net |

| Indazole Core | Substitution at other available positions (e.g., C3, C6, C7) | Exploration of new binding pockets and SAR | Substituted 5-aminoindazoles |

Exploration of Novel Biological Targets and Therapeutic Indications

While initial research may focus on a specific target, the indazole scaffold is known to interact with a wide range of biological molecules, particularly protein kinases. nih.gov Future investigations should broaden the scope to identify novel targets for this compound and its optimized analogs.

Kinase Profiling: A comprehensive screening against a broad panel of kinases is essential. Indazole derivatives have shown activity against targets like FMS-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). nih.govresearchgate.netresearchgate.netnih.gov Identifying a unique kinase inhibition profile could open up new therapeutic avenues in oncology and other diseases. For example, some indazole derivatives act as potent inhibitors of Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy, suggesting a role in cancer therapy. nih.gov

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, inflammatory cells) can reveal unexpected therapeutic activities without a preconceived target. nih.gov This approach could uncover novel indications for this compound class in areas like autoimmune disorders, neurodegenerative diseases, or infectious diseases. eurekaselect.comnih.gov

New Therapeutic Areas: Based on the activities of related compounds, potential new indications could include:

Inflammatory Diseases: Certain indazole-3-carboxamides act as Calcium-Release Activated Calcium (CRAC) channel blockers, which can modulate mast cell activation, suggesting applications in inflammatory and autoimmune disorders. nih.gov

Autosomal Dominant Polycystic Kidney Disease (ADPKD): Recent studies have identified CDK7 as a potential target for ADPKD, and novel indazole benzamide derivatives have been developed as potent inhibitors. researchgate.netnih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper insight into the biological effects of this compound, an integrative multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, and proteomics to build a comprehensive picture of the compound's mechanism of action. nih.gov

Transcriptomics (RNA-seq): Analyzing changes in gene expression in cells treated with the compound can identify affected signaling pathways and cellular processes. This can help validate the intended target and reveal off-target effects.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications (e.g., phosphorylation) following compound treatment. This provides direct evidence of target engagement, especially for kinase inhibitors, and helps delineate the downstream signaling cascade. nih.gov

Proteogenomics: Integrating proteomic and transcriptomic data with genomic information can improve the understanding of how a compound's activity is influenced by the genetic background of the cells, potentially identifying biomarkers for patient stratification. nih.govau.dk

This systems biology approach moves beyond a single target focus, providing a holistic view of the compound's cellular impact, which is crucial for predicting both efficacy and potential side effects. nih.gov

Application of Advanced Computational Methodologies for Predictive Modeling and Lead Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. researchgate.net These methods can be applied to prioritize the synthesis of the most promising analogs and to predict their properties, saving time and resources. nih.gov

Molecular Docking and Dynamics: If a crystal structure of a biological target is available, molecular docking can be used to predict the binding mode of this compound and its analogs. nih.gov Molecular dynamics (MD) simulations can then assess the stability of the ligand-protein complex over time. nih.govmdpi.com

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential 3D features required for biological activity and can be used to screen virtual libraries for new hits. mdpi.com

ADMET Prediction: In silico models are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. nih.govresearchgate.net This early-stage assessment helps to identify and filter out compounds with poor drug-like properties, such as low solubility or potential toxicity, before committing to their synthesis. mdpi.com

Table 2: Application of Computational Tools in Lead Optimization

| Computational Method | Application | Predicted Parameter | Significance |

|---|---|---|---|

| Molecular Docking | Predict binding pose in target active site | Binding energy, key interactions | Guide rational design of more potent inhibitors. nih.gov |

| MD Simulations | Evaluate stability of protein-ligand complex | Root Mean Square Deviation (RMSD), binding free energy | Confirm stable binding and refine interaction models. nih.govmdpi.com |

| Pharmacophore Modeling | Identify key chemical features for activity | 3D arrangement of H-bond donors/acceptors, aromatic rings | Screen for novel scaffolds with similar activity. mdpi.com |

Preclinical Development Considerations for Advancing Potent Indazole-Benzamide Compounds

Once potent lead compounds with promising in vitro activity and predicted drug-like properties are identified, they must undergo rigorous preclinical evaluation. This stage is critical for determining whether a compound is suitable for investigation in human clinical trials. At least 43 indazole-based drugs are currently in clinical trials or have received approval, indicating the viability of this scaffold. researchgate.netmdpi.com

Key preclinical studies include:

In vivo Efficacy Models: The lead compound must be tested in relevant animal models of the target disease (e.g., tumor xenograft models for cancer) to demonstrate efficacy in vivo.

Pharmacokinetics (PK): These studies determine how the drug is absorbed, distributed, metabolized, and excreted by the organism. Key parameters include bioavailability, half-life, and clearance.

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are required to identify any potential adverse effects. This includes acute and repeat-dose toxicity studies in at least two species to determine the maximum tolerated dose and to characterize the toxicity profile.

Formulation Development: Developing a stable formulation that allows for appropriate administration (e.g., oral, intravenous) is a necessary step for both preclinical toxicology studies and eventual clinical use.

Successful navigation of these preclinical hurdles is the final step before a potent indazole-benzamide compound can be considered a candidate for clinical development.

Q & A

What are the key considerations for synthesizing 3-chloro-N-(1H-indazol-5-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 1H-indazol-5-amine. A protocol from a patent (Example 22, EP 2 903 618 B1) illustrates the use of HATU as a coupling agent in DMF with triethylamine, yielding 30% after HPLC purification . Critical factors include:

- Reagent stoichiometry : Excess amine (1.5 mmol vs. 1.2 mmol acid) improves yield.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Reverse-phase HPLC is essential for isolating the pure product due to byproduct formation.

Contaminants like unreacted starting materials or hydrolysis products require monitoring via LC-MS or TLC.

How can X-ray crystallography elucidate the structural conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. For similar benzamides (e.g., 3-chloro-N-(2-nitrophenyl)benzamide), crystals are grown via slow evaporation (acetonitrile/THF) and analyzed using SHELX . Key steps include:

- Data collection : MoKα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion .

- Refinement : SHELXL refines anisotropic displacement parameters, resolving Cl···Cl interactions (3.94 Å in this case) .

- Software : WinGX and ORTEP visualize molecular packing and hydrogen-bonding networks (e.g., C-H···O chains along [010]) .

What advanced strategies are used to study polymorphism in benzamide derivatives?

Methodological Answer:

Polymorph screening involves: